6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOBRNCTDQDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589523 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050161-23-3 | |

| Record name | Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the 1,2,3,4-tetrahydroquinoline core is a privileged scaffold, forming the backbone of numerous bioactive compounds.[1] The targeted introduction of a bromine atom at the 6-position significantly enhances the synthetic utility of this core, creating a versatile intermediate ripe for elaboration. 6-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt serve as critical building blocks, primarily enabling the use of powerful palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[2] This reactivity allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery pipelines aimed at identifying novel therapeutic agents.[2]

This guide offers a comprehensive overview of the physical, chemical, and safety properties of this compound. It is designed to provide researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and strategic deployment in complex synthetic campaigns. We will delve into its physicochemical characteristics, spectroscopic signature, a validated synthesis protocol, and essential safety considerations, grounding all claims in authoritative data.

Chemical Identity and Structural Elucidation

Clarity in chemical identification is paramount to avoid ambiguity with related isomers, such as the isoquinoline variant. The properties outlined herein pertain specifically to the quinoline scaffold.

The compound is the hydrochloride salt of the free base, 6-Bromo-1,2,3,4-tetrahydroquinoline. The protonation of the secondary amine in the tetrahydroquinoline ring by hydrochloric acid increases the compound's polarity and often enhances its crystalline nature and solubility in aqueous media.

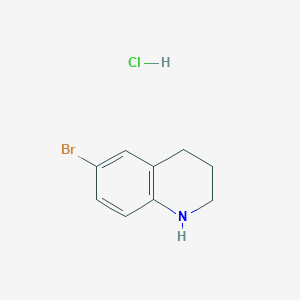

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties. Note that much of the available experimental data pertains to the free base, 6-Bromo-1,2,3,4-tetrahydroquinoline. Properties for the hydrochloride salt are provided where available or inferred based on standard chemical principles.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [3][4] |

| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [3][4] |

| CAS Number | 22190-35-8 | 1050161-23-3 | [3][5] |

| Appearance | White to off-white solid | Expected to be a crystalline solid | [2] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | 303.1°C at 760 mmHg | Not applicable (decomposes) | [3] |

| Density | ~1.4 g/cm³ | Data not available | [3] |

| Solubility | Soluble in ethanol | Expected to have increased solubility in polar solvents like water and methanol compared to the free base. | [6] |

| Flash Point | 137.1°C | Not applicable | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra of the free base have been published.[7][8] Key expected signals for the hydrochloride salt in a solvent like DMSO-d₆ would include:

-

A broad singlet for the N-H proton, shifted downfield due to protonation.

-

Multiplets corresponding to the aliphatic protons at C2, C3, and C4 of the tetrahydroquinoline ring.

-

Signals in the aromatic region corresponding to the protons on the benzene ring. The bromine at C6 influences the splitting pattern of the adjacent protons.[8]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show nine distinct carbon signals for the tetrahydroquinoline core, with chemical shifts indicative of their aliphatic or aromatic nature. The carbon atom bonded to the bromine (C6) would be significantly influenced.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (which may be broadened in the salt form), C-H stretching for both aromatic and aliphatic groups, and C=C stretching in the aromatic ring.

-

Mass Spectrometry (MS): Under ESI+ conditions, the primary ion observed would correspond to the free base (M+H)⁺ at an m/z matching the isotopic pattern of a molecule containing one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification Protocol

The synthesis of this compound is a two-stage process: bromination of the parent heterocycle followed by conversion to the hydrochloride salt. This protocol is based on established chemical literature.[9]

Workflow Diagram

Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydroquinoline HCl.

Step-by-Step Methodology

Stage 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base) [9]

-

Rationale: N-bromosuccinimide (NBS) is chosen as the brominating agent for its mild and selective nature, which helps to prevent over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction. Conducting the reaction at 0°C controls the reaction rate and minimizes side-product formation.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile.

-

Cooling: Place the flask in an ice bath and stir until the internal temperature reaches 0°C.

-

Reagent Addition: Add N-bromosuccinimide (0.95-1.0 eq.) to the stirred solution in several portions over 20-30 minutes, ensuring the temperature remains at or below 5°C.

-

Reaction: Continue stirring the reaction mixture at 0°C for approximately 3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 10% ethyl acetate in hexane.[9]

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography on silica gel or recrystallization to obtain pure 6-Bromo-1,2,3,4-tetrahydroquinoline.

Stage 2: Formation of the Hydrochloride Salt

-

Rationale: The hydrochloride salt is formed by a simple acid-base reaction. The use of a non-polar solvent in which the salt is insoluble allows for its precipitation and easy isolation.

-

Preparation: Dissolve the purified 6-Bromo-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or diethyl ether.[10]

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or HCl/EtOH) dropwise until precipitation is complete.[10]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the white solid under vacuum to yield this compound.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards. The GHS classification for the parent free base indicates potential toxicity.[4]

-

Hazard Identification:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P301/P302/P304: In case of ingestion, skin contact, or inhalation, seek immediate medical attention.[11]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[2]

-

Applications in Research and Development

The primary value of this compound lies in its role as a synthetic intermediate.

-

Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for introducing molecular diversity. It readily participates in Suzuki-Miyaura reactions to form new carbon-carbon bonds with various boronic acids, allowing for the synthesis of aryl-substituted tetrahydroquinolines.[7]

-

Lead Compound Development: Tetrahydroquinoline derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[12][13] This compound serves as a starting point for the synthesis of analogs for screening in these therapeutic areas.

-

Enzyme and Receptor Studies: Derivatives are used to probe interactions with biological targets such as enzymes and receptors, aiding in the understanding of complex biological pathways.[13]

Conclusion

This compound is a strategically important chemical entity for researchers engaged in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactive bromine handle, provides a reliable platform for creating novel and complex molecules. Understanding its physical properties, spectroscopic fingerprints, and safe handling procedures is fundamental to leveraging its full synthetic potential. This guide provides a consolidated technical resource to support scientists in their research endeavors with this valuable compound.

References

- PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information.

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.

- ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...

- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information.

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.

- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information.

- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Wikipedia. Tetrahydroquinoline.

- NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1050161-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its strategic importance in the synthesis of pharmacologically active molecules.

Core Molecular Attributes and Physicochemical Properties

This compound is the hydrochloride salt of the brominated heterocyclic compound 6-bromo-1,2,3,4-tetrahydroquinoline. The introduction of a bromine atom to the tetrahydroquinoline scaffold provides a reactive handle for a variety of cross-coupling reactions, making it a versatile building block in medicinal chemistry. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media compared to the free base.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrClN | [1][2] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| CAS Number | 1050161-23-3 | [3] |

| Appearance | White to off-white solid (predicted) | [4] |

| Melting Point | Data not available for the quinoline isomer. The isomeric 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 131-132 °C.[5] | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General chemical knowledge |

| Molecular Weight (Free Base) | 212.09 g/mol | [6] |

| CAS Number (Free Base) | 22190-35-8 | [6] |

Strategic Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline and its Hydrochloride Salt

The synthesis of this compound is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)

A common and effective method for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline is the direct bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS)[7].

Reaction Scheme:

Caption: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile. Cool the solution to 0 °C in an ice bath[7].

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (0.95 eq.) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C. The use of a slight sub-stoichiometric amount of NBS helps to minimize the formation of di-brominated byproducts[7].

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product should have a higher Rf value than the starting material[7].

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes any unreacted NBS and acidic byproducts[7].

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow oil[7].

Synthesis of this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Detailed Experimental Protocol:

-

Dissolution: Dissolve the purified 6-bromo-1,2,3,4-tetrahydroquinoline in a suitable organic solvent such as diethyl ether or tetrahydrofuran (THF)[4].

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise at room temperature. The hydrochloride salt will precipitate out of the solution[4].

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to obtain this compound.

Analytical Methods for Quality Control and Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of this compound for use in drug discovery workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the desired product. The ¹H NMR spectrum of 6-bromo-1,2,3,4-tetrahydroquinoline will show characteristic signals for the aromatic and aliphatic protons[8]. Upon formation of the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the protonation of the amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method can be developed for the analysis of this compound.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method, based on established protocols for similar quinolinone derivatives, should provide good separation of the target compound from potential impurities[9]. For mass spectrometry-compatible analysis, formic acid is used as the mobile phase modifier[10].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 6-bromo-1,2,3,4-tetrahydroquinoline, the expected m/z value for the protonated molecule [M+H]⁺ would be around 212.0 and 214.0, reflecting the isotopic pattern of bromine[7].

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities[11]. This compound serves as a crucial starting material for the synthesis of novel drug candidates.

A Versatile Precursor for Lead Generation

The bromine atom at the 6-position is a key feature, allowing for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[4]. This enables the rapid generation of compound libraries for screening against various biological targets.

Workflow for Derivative Synthesis:

Caption: Cross-coupling reactions for library synthesis.

Development of Novel Therapeutic Agents

Derivatives of 1,2,3,4-tetrahydroquinoline have shown promise in a variety of therapeutic areas:

-

Oncology: Tetrahydroquinoline derivatives have been investigated as potent anticancer agents. Recently, they have been identified as novel inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a promising target for the treatment of prostate cancer[12]. These compounds were shown to inhibit tumor growth in preclinical models[12].

-

Neurodegenerative Diseases: The tetrahydroquinoline scaffold is being explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's disease[13].

-

Infectious Diseases: Various derivatives have demonstrated antibacterial, antifungal, and antiparasitic activities[11].

Conclusion

This compound is a fundamentally important building block for the synthesis of novel chemical entities in drug discovery. Its straightforward synthesis, coupled with the versatility of the bromine handle for further functionalization, makes it an invaluable tool for medicinal chemists. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this intermediate, which is paramount for its successful application in the development of next-generation therapeutics.

References

- Ning, J. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery.

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- SIELC Technologies. (2018, May 16). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Li, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964-1977.

- World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

Sources

- 1. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1050161-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. echemi.com [echemi.com]

- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies [sielc.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS No. 22190-35-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key chemical intermediate in pharmaceutical research and development. We will explore its chemical properties, synthesis, safety protocols, and its significant role as a versatile building block in the creation of complex, biologically active molecules.

Introduction: A Pivotal Scaffold in Medicinal Chemistry

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound featuring a tetrahydroquinoline core with a bromine substituent at the 6th position. This structure is of significant interest to medicinal chemists due to its inherent reactivity and its presence in the backbone of numerous pharmacologically active compounds. The tetrahydroquinoline moiety is a common motif in natural products and synthetic drugs, exhibiting a wide range of biological activities. The bromine atom at a specific position provides a reactive handle for further molecular elaboration, making it an invaluable starting material.

While the topic specifies the hydrochloride salt, the provided CAS number, 22190-35-8, corresponds to the free base form, 6-Bromo-1,2,3,4-tetrahydroquinoline. This guide will primarily focus on the properties and synthesis of the free base, with relevant information on its hydrochloride salt form where applicable. The hydrochloride salt is often used to improve the compound's stability and solubility in certain solvents.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is crucial for its effective use in a laboratory setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt.

| Property | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride |

| CAS Number | 22190-35-8[1] | 22190-35-8 (for the free base) |

| Molecular Formula | C₉H₁₀BrN[1][2] | C₉H₁₁BrClN |

| Molecular Weight | 212.09 g/mol [1][2][3] | 248.55 g/mol [4] |

| Appearance | White to yellow to orange to red to brown to gray solid or liquid | Solid |

| Boiling Point | 303.1°C at 760 mmHg[1] | Not available |

| Density | 1.4 g/cm³[1] | Not available |

| Flash Point | 137.1 °C[1] | Not applicable |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Not available |

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1][6]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Synthesis and Reaction Mechanisms

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline is a well-established process. The following is a detailed protocol for its preparation.

Synthetic Workflow

The synthesis typically involves the bromination of 1,2,3,4-tetrahydroquinoline.

Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[7]

Materials:

-

1,2,3,4-tetrahydroquinoline

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Bromination Reaction:

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile, add N-bromosuccinimide (0.95 eq.) in four portions at 0°C, with each addition 20 minutes apart.

-

Continue stirring the reaction mixture for 3 hours at 0°C.[7]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% ethyl acetate in hexane as the mobile phase. The product should have an Rf value of approximately 0.55.[7]

-

-

Post-treatment (Workup):

-

Once the reaction is complete, dilute the organic layer with ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[7]

-

-

Drying and Concentration:

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate in hexane solution as the eluent.

-

This should yield 6-Bromo-1,2,3,4-tetrahydroquinoline as a yellow oil.[7]

-

-

Characterization:

Applications in Drug Discovery and Development

6-Bromo-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions.

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting neurological disorders.[10] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the bromo-substituent provides a strategic point for diversification.[11][12]

Key Reactions and Transformations

The bromine atom on the aromatic ring is amenable to several powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern drug discovery.

Caption: Key cross-coupling reactions involving 6-Bromo-1,2,3,4-tetrahydroquinoline.

These palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enable the rapid synthesis of diverse libraries of compounds for biological screening.[13] This approach is instrumental in identifying novel drug candidates. For instance, Suzuki-Miyaura cross-coupling has been successfully used to synthesize aryl-substituted quinolines and tetrahydroquinolines from their bromo-precursors.[8]

The quinoline skeleton, which can be derived from 6-Bromo-1,2,3,4-tetrahydroquinoline, is found in compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8]

Conclusion

This compound, and its corresponding free base, are indispensable tools in the arsenal of medicinal chemists. Its well-defined synthesis, coupled with the versatility of the bromo-substituent for further chemical modification, solidifies its importance as a key intermediate in the journey of drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216. (n.d.). PubChem.

- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (n.d.).

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (n.d.).

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).

- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. (n.d.). PubChem.

- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. Compound 6-bromo-1,2,3,4-tetrahydroquinoline - Chemdiv [chemdiv.com]

- 3. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22190-35-8 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromides | Ambeed.com [ambeed.com]

- 6. echemi.com [echemi.com]

- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

The Foundational Role of ¹H NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted tetrahydroquinoline, its structural elucidation is paramount for understanding its reactivity and potential as a scaffold in the synthesis of novel pharmacologically active molecules.[2] This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine and in-depth structural characterization.

Proton NMR (¹H NMR) spectroscopy stands as an indispensable tool in organic chemistry for the unambiguous determination of molecular structures.[3] The technique relies on the principle that protons within a molecule resonate at different frequencies when placed in a strong magnetic field, providing a detailed "fingerprint" of the compound's atomic connectivity. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—collectively offer a wealth of information regarding the electronic environment of each proton, the number of protons of a particular type, and the proximity of neighboring protons, respectively.[3]

For a molecule such as 6-Bromo-1,2,3,4-tetrahydroquinoline, ¹H NMR is critical for confirming the successful synthesis and for verifying the substitution pattern on both the aromatic and aliphatic portions of the bicyclic system.

Molecular Structure and Proton Assignments

To facilitate a clear and logical interpretation of the NMR spectrum, it is essential to first visualize the molecule and assign labels to the chemically non-equivalent protons.

Caption: Structure of 6-Bromo-1,2,3,4-tetrahydroquinoline with proton labeling.

Predicted ¹H NMR Spectral Analysis

The interpretation of the spectrum is best approached by considering the distinct regions where signals from the aromatic and aliphatic protons are expected to appear. The following analysis is based on established principles of chemical shifts and coupling constants.[4][5]

Aromatic Region (δ 6.5 - 7.5 ppm)

The aromatic portion of the molecule contains three protons (H-5, H-7, and H-8). Their chemical shifts are influenced by the electron-donating effect of the amine group and the electron-withdrawing, deshielding effect of the bromine atom.

-

H-8: This proton is ortho to the electron-donating nitrogen atom, which increases the electron density at this position, causing an upfield shift (shielding). It is expected to appear as a doublet, due to coupling with H-7 (ortho-coupling, J ≈ 8-9 Hz).

-

H-7: This proton is meta to the bromine atom and ortho to H-8. It will be split into a doublet of doublets by H-5 (meta-coupling, J ≈ 2-3 Hz) and H-8 (ortho-coupling, J ≈ 8-9 Hz).

-

H-5: This proton is ortho to the bromine atom, which will deshield it, causing a downfield shift. It is expected to appear as a doublet due to meta-coupling with H-7 (J ≈ 2-3 Hz).

Aliphatic Region (δ 1.5 - 3.5 ppm)

The saturated heterocyclic ring contains three sets of methylene protons (H-2, H-3, and H-4) and one amine proton (H-1).

-

H-2 (Methylene): These protons are adjacent to the nitrogen atom. The electronegativity of nitrogen causes a deshielding effect, shifting their signal downfield relative to other aliphatic protons. They are expected to appear as a triplet, coupling with the two protons on C-3 (J ≈ 6-7 Hz).

-

H-4 (Methylene): These are benzylic protons, adjacent to the aromatic ring. This proximity also results in a downfield shift. They are expected to appear as a triplet, coupling with the two protons on C-3 (J ≈ 6-7 Hz).

-

H-3 (Methylene): These protons are situated between C-2 and C-4. They will be coupled to both sets of neighboring methylene protons, resulting in a more complex multiplet, likely a pentet or a multiplet of triplets.

-

H-1 (Amine): The N-H proton signal is often a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol for High-Resolution ¹H NMR

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[6][7] The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 6-Bromo-1,2,3,4-tetrahydroquinoline into a clean, dry vial.[8]

-

Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent dissolving properties for many organic compounds.[9]

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters. The choice of these parameters is a balance between resolution, signal-to-noise ratio, and experiment time.[6][11]

Table 1: Recommended ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale Pulse Program Standard 1D Proton For routine structural confirmation. Spectral Width (SW) ~12-16 ppm To ensure all proton signals are captured. Acquisition Time (AQ) 2 - 4 seconds A longer acquisition time provides better resolution.[7] Relaxation Delay (D1) 1 - 5 seconds Allows for magnetization to return to equilibrium between scans. Number of Scans (NS) 8 - 16 To improve signal-to-noise ratio. Can be increased for dilute samples. | Receiver Gain (RG) | Auto-adjusted | To optimize signal detection without overloading the receiver.[7] |

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[12]

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the signal for the internal standard (TMS) to 0.00 ppm.[9]

-

Summary of Expected Data and Interpretation

The culmination of this analysis is a predicted ¹H NMR spectrum that can be used as a reference for experimental data.

Table 2: Predicted ¹H NMR Data for 6-Bromo-1,2,3,4-tetrahydroquinoline in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~ 7.10 | d | 1H | J ≈ 2.3 | H-5 |

| ~ 6.95 | dd | 1H | J ≈ 8.5, 2.3 | H-7 |

| ~ 6.50 | d | 1H | J ≈ 8.5 | H-8 |

| ~ 3.80 (broad) | s | 1H | - | N-H (H-1) |

| ~ 3.30 | t | 2H | J ≈ 6.5 | H-2 |

| ~ 2.75 | t | 2H | J ≈ 6.5 | H-4 |

| ~ 1.90 | m | 2H | - | H-3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

The presented data provides a robust framework for the structural verification of 6-Bromo-1,2,3,4-tetrahydroquinoline. Any significant deviation from this predicted spectrum would warrant further investigation into the sample's purity or suggest an alternative molecular structure. This guide underscores the power of ¹H NMR spectroscopy as a primary analytical technique in the rigorous environment of chemical and pharmaceutical research.

References

- Chemical Instrumentation Facility, Iowa State University.

- University of Ottawa.

- Organomation.

- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- University of Manchester.

- University College London.

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material)

- ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]

- R-NMR.

- Chemistry LibreTexts. 2.

- University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

- ScienceDirect.

- SpectraBase. 1-[(6-Bromo-2-phenyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydroquinoline - Optional[1H NMR] - Spectrum. [Link]

- A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

- ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study Jeanet. [Link]

- ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species..... [Link]

- National Center for Biotechnology Information. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. [Link]

- Indian Academy of Sciences.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Magnetic Resonance in Chemistry. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

- The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

Sources

- 1. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | 1710696-27-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

An In-Depth Technical Guide to the Solubility of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Foreword

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to a molecule's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide focuses on 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic building block of significant interest. While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a comprehensive technical resource, providing the foundational knowledge and a robust experimental framework for its precise determination. We will delve into the theoretical underpinnings of solubility for amine hydrochloride salts and present a field-proven, self-validating protocol to empower researchers to generate high-quality, reliable data.

Physicochemical Profile

A foundational understanding begins with the basic identity of the compound. This compound is the salt form of the parent heterocyclic amine, 6-Bromo-1,2,3,4-tetrahydroquinoline. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic parent compounds.[1][2]

| Property | This compound | 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base) |

| Molecular Formula | C₉H₁₁BrClN | C₉H₁₀BrN |

| Molecular Weight | 248.55 g/mol [3] | 212.09 g/mol [4] |

| CAS Number | 1050161-23-3[3][5] | 22190-35-8[4][6] |

| Appearance | Typically a solid | Reported as a yellow oil[6] |

| Canonical SMILES | C1CC2=C(NC1)C=C(C=C2)Br.Cl | C1CC2=C(NC1)C=C(C=C2)Br |

The Science of Solubility: Key Concepts for Accurate Measurement

Simply stating a solubility value is insufficient without context. For drug development professionals, it is crucial to distinguish between different types of solubility measurements and understand the factors that govern them.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can be ambiguous. The two most common forms measured are thermodynamic and kinetic solubility, and they are not interchangeable.

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It is a fundamental, intrinsic property of the compound in its most stable crystalline form. This measurement is considered the "gold standard" and is critical for late-stage lead optimization and formulation development.[7][8][9][10] The classic shake-flask method is designed to measure this value.[7][10][11]

-

Kinetic Solubility is determined by dissolving a compound (typically from a concentrated DMSO stock solution) into an aqueous buffer and measuring the concentration at which it precipitates.[7][12] This high-throughput method often yields higher, more optimistic values because the compound may not have had sufficient time to form a stable crystal lattice, instead precipitating as an amorphous solid or forming a supersaturated solution.[12][13] While useful for rapidly screening large compound libraries in early discovery, it can be misleading for downstream development.[8]

For the purposes of generating reliable data for a specific compound of interest like this compound, this guide will focus exclusively on the determination of thermodynamic solubility.

Caption: Logical relationship between Kinetic and Thermodynamic solubility.

Factors Influencing the Solubility of Amine Hydrochloride Salts

The solubility of this compound is governed by several key factors:

-

Polarity ("Like Dissolves Like"): As an ionic salt, it is expected to be most soluble in polar solvents, particularly polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the protonated amine cation and the chloride anion.[14][15] Its solubility will be significantly lower in nonpolar solvents like hexane or toluene.

-

pH: The solubility of an amine salt is highly dependent on pH. In acidic to neutral solutions, the compound exists in its protonated, ionized form, which is more water-soluble. As the pH increases and approaches the pKa of the tetrahydroquinoline nitrogen, the compound will deprotonate to the less soluble free base form, potentially causing precipitation.[9][16]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[15][17] It is therefore critical to control and report the temperature at which solubility is determined.

-

Common Ion Effect: In solutions already containing chloride ions (e.g., concentrated HCl or certain buffers), the solubility of a hydrochloride salt can be suppressed.[16][18] This phenomenon, governed by Le Chatelier's principle, can be a crucial consideration in formulation design.

A Validated Protocol for Thermodynamic Solubility Determination

This section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound using the universally recognized shake-flask method .[7][14][19] Quantification is described using High-Performance Liquid Chromatography (HPLC), the preferred method for accuracy and specificity.[14][20]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium between the undissolved solid and the saturated solution. After separating the solid, the concentration of the compound in the clear, saturated solution is accurately measured.[14][21]

Required Materials & Equipment

-

Test Compound: this compound (high purity, >98%).

-

Solvents: High-purity, analytical grade solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (4-decimal place).

-

Vials with screw caps (e.g., 2-4 mL glass vials).

-

Thermostatic shaker/incubator.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert).

-

Calibrated pipettes and volumetric flasks.

-

HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).

-

Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Procedure

Step 1: Preparation of Calibration Standards

-

Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Step 2: Sample Preparation

-

Weigh out an excess amount of this compound (e.g., 2-5 mg) and add it to a vial. The key is to ensure solid material remains at the end of the experiment.

-

Accurately add a precise volume of the desired test solvent (e.g., 1.0 mL) to the vial.

-

Prepare each solvent in triplicate for statistical validity.

Step 3: Equilibration (Self-Validating System)

-

Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. Crucially, to ensure equilibrium is reached, this step must be validated. A recommended approach is to take measurements at multiple time points (e.g., 24 hours and 48 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the two time points.[19]

Step 4: Phase Separation and Sample Collection

-

Remove the vials from the shaker and let them stand at the test temperature for 30 minutes.

-

Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

Step 5: Analysis by HPLC

-

Accurately dilute the filtered sample with the HPLC mobile phase to ensure the final concentration is within the linear range of your calibration curve.

-

Analyze the calibration standards and the diluted samples via HPLC. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

Step 6: Calculation

-

Calculate the final solubility by multiplying the measured concentration by the dilution factor.

-

Report the result as the mean ± standard deviation of the triplicate measurements, specifying the solvent and temperature (e.g., 15.2 ± 0.8 mg/mL in water at 25 °C).

Data Presentation

All empirically determined solubility data should be summarized in a clear, structured format. Researchers should use the following template to record their findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Other | 25 | Experimental Value | Calculated Value |

Conclusion

While a definitive, published value for the solubility of this compound remains elusive, this guide provides the necessary scientific framework and a robust, validated protocol for its determination. By adhering to the principles of thermodynamic equilibrium and employing precise analytical techniques like the shake-flask method coupled with HPLC, researchers can generate reliable and reproducible data. This empirical data is indispensable for making informed decisions in medicinal chemistry, guiding formulation strategies, and ultimately contributing to the successful advancement of drug development projects.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Taylor, L. S. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Ghebre-Sellassie, I., & Rohani, S. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

- Ali, A., et al. (2021).

- BioAssay Systems. Solubility Testing – Shake Flask Method Summary. [Link]

- PubChem. This compound.

- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). [Link]

- BYJU'S. Factors Affecting Solubility. [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Bard, B., et al. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. European Journal of Pharmaceutical Sciences. [Link]

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Research & Reviews: Journal of Chemistry. [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. (2014). [Link]

- LaGuardia Community College. Solubility Curve of a Salt. [Link]

- Singh, B., et al. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Applied Pharmaceutical Science. [Link]

- MDPI. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]

- Li, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

- Serajuddin, A. T., & Jarowski, C. I. (1985).

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1050161-23-3|this compound|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1050161-23-3 [m.chemicalbook.com]

- 6. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Tetrahydroquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties confer upon it the status of a "privileged structure," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive exploration of the significant biological activities of THQ derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug discovery efforts.

The Tetrahydroquinoline Core: Structural Significance and Synthetic Strategies

The THQ nucleus, a fusion of a benzene ring and a piperidine ring, offers a three-dimensional architecture that is amenable to extensive chemical modification. This structural flexibility allows for the precise positioning of various pharmacophoric groups, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Numerous synthetic strategies have been developed for the construction of the THQ core, often employing domino reactions that allow for the efficient assembly of complex molecules from simple precursors.[3] These methods include reduction-reductive amination strategies, acid-catalyzed ring closures, and metal-promoted processes.[3] The choice of synthetic route is critical, as it dictates the accessible substitution patterns and stereochemical outcomes, which in turn profoundly influence the biological profile of the resulting derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and progression.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for cancer cell survival.

Mechanism of Action: A Multi-pronged Attack

A significant number of anticancer THQ derivatives exert their effects through the modulation of critical signaling pathways, most notably the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] THQ derivatives have been designed to inhibit key kinases within this pathway, thereby suppressing tumor growth.

Another important mechanism of action for certain THQ derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.

Furthermore, some THQ derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Protocol:

-

Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Image at Time Zero: Immediately capture images of the scratch at different locations.

-

Compound Treatment: Treat the cells with the tetrahydroquinoline derivative at a non-toxic concentration.

-

Incubate and Image: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro screening of anticancer tetrahydroquinoline derivatives.

In Vivo Anticancer Efficacy: Murine Xenograft Models

To evaluate the in vivo anticancer potential of promising THQ derivatives, murine xenograft models are commonly employed.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the THQ derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Structure-Activity Relationship (SAR) Insights

The anticancer activity of THQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline ring. For instance, the introduction of certain aryl groups at the 2-position and specific substitutions at the 6-position have been shown to enhance cytotoxicity against various cancer cell lines.[6] Lipophilicity also plays a crucial role, with an optimal range often correlating with improved activity.[6]

Table 1: Anticancer Activity of Representative Tetrahydroquinoline Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| THQ-1 | 2-phenyl-6-bromo | HeLa (Cervical) | 8.3 | [6] |

| THQ-2 | 2-(3,4-methylenedioxyphenyl)-6-chloro | PC3 (Prostate) | 31.37 | [6] |

| THQ-3 | 4-acetamido-2-methyl-6-nitro | HeLa (Cervical) | >50 | [6] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of THQs are often attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting these key players in the inflammatory cascade, THQ derivatives can effectively reduce inflammation and its associated symptoms.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the THQ derivative or a control vehicle orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Tetrahydroquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9]

Mechanism of Action

The antimicrobial mechanisms of THQ derivatives are diverse and can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[10]

Experimental Protocols for Antimicrobial Evaluation

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the THQ derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[13][14][15]

Protocol:

-

Prepare Inoculated Plates: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Create Wells: Create wells in the agar using a sterile cork borer.

-

Add Compound: Add a specific volume of the THQ derivative solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around each well.

Table 2: Antimicrobial Activity of Representative Tetrahydroquinoline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| THQ-4 | Staphylococcus aureus | 6.25 | [9] |

| THQ-5 | Escherichia coli | 0.5 | [16] |

| THQ-6 | Candida albicans | 0.49 | [10] |

| THQ-7 | Aspergillus fumigatus | 0.98 | [10] |

| THQ-H4 | Phytophthora capsici | 5.2 (EC50) | [8] |

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various preclinical models.[1][5]

Mechanism of Action

The neuroprotective mechanisms of THQs are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems. Some derivatives act as antagonists at the glycine binding site of the NMDA receptor, thereby preventing excitotoxicity.[5] Others have been shown to reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Experimental Protocols for Neuroprotective Evaluation

This model is used to evaluate the potential of compounds to reverse cognitive deficits. Scopolamine is a muscarinic receptor antagonist that induces memory impairment.[17][18][19]

Protocol:

-

Training: Train mice on a memory task, such as the passive avoidance test or the Morris water maze.

-

Compound Administration: Administer the THQ derivative or vehicle to the mice.

-

Scopolamine Injection: After a specific time, inject the mice with scopolamine to induce amnesia.

-

Memory Testing: Test the memory of the mice in the previously learned task.

-

Data Analysis: Compare the performance of the treated group with the control group to assess the reversal of amnesia.

Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[1][20][21][22]

Protocol:

-

Rotenone Administration: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period to induce Parkinsonian symptoms.[1][21]

-

Compound Treatment: Co-administer the THQ derivative with rotenone.

-

Behavioral Assessment: Monitor the rats for motor deficits using tests such as the rotarod test and the open field test.

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the rats and analyze their brains for dopamine levels and the loss of dopaminergic neurons in the substantia nigra.

Future Perspectives and Challenges

The diverse biological activities of tetrahydroquinoline derivatives underscore their immense potential in drug discovery. The continued exploration of this privileged scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of novel and effective therapeutics for a wide range of diseases.

Key challenges remain, including the optimization of pharmacokinetic properties, the mitigation of off-target effects, and the navigation of the complex landscape of clinical trials. However, the versatility and proven track record of the tetrahydroquinoline core provide a solid foundation for overcoming these hurdles and translating the promise of these compounds into tangible clinical benefits.

References

- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16496–16530. [Link]

- Carbone, A., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3751-3754. [Link]

- Indo, T., et al. (2021). Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats.

- Jadhav, S. B., & Gaikwad, N. D. (2020). Bioactive molecules containing the tetrahydroquinoline motif.

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

- Microbe Online. (2013).